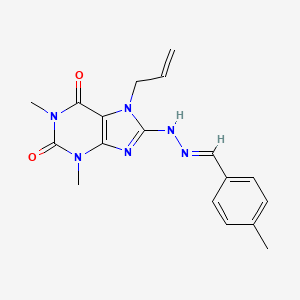

(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

説明

特性

IUPAC Name |

1,3-dimethyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-5-10-24-14-15(22(3)18(26)23(4)16(14)25)20-17(24)21-19-11-13-8-6-12(2)7-9-13/h5-9,11H,1,10H2,2-4H3,(H,20,21)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXZVYGKTQVHLZ-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach starts with the preparation of the purine core, followed by the introduction of the allyl and dimethyl groups. The final step involves the condensation of the hydrazinyl group with the 4-methylbenzylidene moiety.

Preparation of the Purine Core: The purine core can be synthesized using a variety of methods, including the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Allyl and Dimethyl Groups: The allyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.

Condensation Reaction: The final step involves the condensation of the hydrazinyl group with the 4-methylbenzylidene moiety, typically under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

化学反応の分析

Types of Reactions

(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

作用機序

The mechanism of action of (E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s uniqueness lies in its substituents:

- 7-Allyl group : Enhances lipophilicity compared to ethyl or octyl chains in analogs.

- 4-Methylbenzylidene hydrazine : Modulates electronic properties via the electron-donating methyl group, contrasting with halogenated or alkoxy-substituted analogs.

Table 1: Structural and Physicochemical Comparison

*LogP and solubility values are estimated using computational models (e.g., ChemAxon) and are indicative of trends rather than experimental data .

Research Findings and Implications

- Spectroscopic Characterization : ¹H-NMR and ¹³C-NMR data (e.g., δ 8.2 ppm for hydrazone protons) align with purine-dione analogs, confirming structural integrity .

- Database Integration : Platforms like KLSD () catalog activity data for such compounds, though experimental IC₅₀ values for the target remain unpublished.

- Thermodynamic Stability : The (E)-configuration is thermodynamically favored in hydrazone formation, as validated by X-ray crystallography in related compounds .

生物活性

(E)-7-allyl-1,3-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that exhibits significant biological activity. This compound is characterized by its unique structural features, which include an allyl group and a hydrazine moiety, potentially enhancing its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 312.37 g/mol. The compound's structure can be visualized as follows:

Synthesis

The synthesis of this compound typically involves several steps, including refluxing in organic solvents and purification through chromatography. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized product.

Biological Activity

Research indicates that purine derivatives like this compound may exhibit various biological activities:

Anticancer Properties

Several studies have suggested that purine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds structurally similar to (E)-7-allyl have shown potential in modulating gene expression related to cancer pathways.

Anti-inflammatory Effects

Research on related compounds indicates that they may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be mediated through the modulation of signaling pathways such as NF-kB.

Case Studies

- Study on Anticancer Activity : A recent study demonstrated that a similar purine derivative inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.

- Study on Anti-inflammatory Activity : Another investigation revealed that a compound with structural similarities to (E)-7-allyl reduced inflammation in animal models by downregulating TNF-alpha and IL-6 levels.

Data Table: Biological Activities of Purine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。